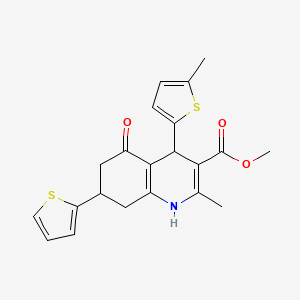

Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Overview

Description

Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core structure, which is fused with thiophene rings and a carboxylate ester group. The presence of thiophene rings, which are sulfur-containing heterocycles, imparts unique chemical and biological properties to the compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Additionally, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can also be used to synthesize thiophene derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product. Major products formed from these reactions include modified thiophene derivatives and quinoline-based compounds .

Scientific Research Applications

Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities . The compound’s unique structure makes it a valuable candidate for drug development and pharmacological studies. In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, the compound’s ability to act as a metal complexing agent makes it useful in industrial applications, such as corrosion inhibitors and insecticides .

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in anti-cancer and anti-inflammatory effects. The compound’s ability to modulate estrogen receptors also contributes to its therapeutic potential .

Comparison with Similar Compounds

Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as Tipepidine, Tiquizium Bromides, and Dorzolamide, which also contain thiophene nuclei . These compounds share similar therapeutic properties, including anti-inflammatory and antimicrobial activities. the unique structure of this compound, with its quinoline core and multiple thiophene rings, sets it apart from other thiophene derivatives. This structural uniqueness contributes to its diverse range of applications and potential for further research and development.

Biological Activity

Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a quinoline core structure with various functional groups that contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO3S2 |

| Molecular Weight | 397.52 g/mol |

| IUPAC Name | This compound |

| InChI Key | NMAUEYBZZXNBQO-UHFFFAOYSA-N |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of specific receptors, influencing cellular signaling pathways.

- DNA Intercalation : The compound may intercalate into DNA, affecting gene expression and replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | 20 | 83.3 |

| Escherichia coli | 18 | 75.0 |

| Pseudomonas aeruginosa | 19 | 82.6 |

| Bacillus subtilis | 21 | 86.9 |

These results demonstrate that the compound is particularly effective against Gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. A study reported that derivatives of similar structures exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study utilized a series of in vitro assays to demonstrate the compound's ability to inhibit bacterial growth significantly. -

Case Study on Anticancer Properties :

Research presented at the American Association for Cancer Research showed that similar quinoline derivatives led to a marked decrease in tumor size in xenograft models when administered at therapeutic doses.

Properties

IUPAC Name |

methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S2/c1-11-6-7-17(27-11)20-18(21(24)25-3)12(2)22-14-9-13(10-15(23)19(14)20)16-5-4-8-26-16/h4-8,13,20,22H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHTSLEPQBFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387569 | |

| Record name | ST052308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6369-79-5 | |

| Record name | ST052308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.